3-amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride
CAS No.: 2137640-50-5
Cat. No.: VC6990339
Molecular Formula: C13H20ClNO2
Molecular Weight: 257.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137640-50-5 |
|---|---|
| Molecular Formula | C13H20ClNO2 |
| Molecular Weight | 257.76 |
| IUPAC Name | 3-amino-3-(4-tert-butylphenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO2.ClH/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12(15)16;/h4-7,11H,8,14H2,1-3H3,(H,15,16);1H |
| Standard InChI Key | HQDNAMPVIGROSG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a propanoic acid backbone with an amino group at the β-position and a 4-tert-butylphenyl substituent at the α-carbon. The hydrochloride salt enhances aqueous solubility, making it suitable for biological assays. The stereoisomers (3R) and (3S) exhibit distinct chiral configurations, which influence their interactions with enzymes and receptors .
Key identifiers:
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SMILES:
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InChIKey:
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IUPAC Name: 3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride.
Physicochemical Characteristics
The tert-butyl group confers significant lipophilicity (), while the hydrochloride salt reduces the compound’s melting point to 198–202°C. Aqueous solubility remains moderate (12.5 mg/mL at 25°C), enabling its use in polar solvents .
Table 1: Physicochemical Properties of 3-Amino-3-(4-tert-butylphenyl)propanoic Acid Hydrochloride
| Property | Value |
|---|---|
| Molecular Weight | 257.76 g/mol |
| Melting Point | 198–202°C |
| Solubility (H₂O) | 12.5 mg/mL at 25°C |
| log P | 2.8 |
| pKa (Amino Group) | 8.1 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
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Friedel-Crafts Alkylation: tert-Butylbenzene reacts with acrylic acid in the presence of to form 3-(4-tert-butylphenyl)propanoic acid .
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Amination: The intermediate undergoes Strecker amino acid synthesis using and , yielding the racemic amino acid .
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Chiral Resolution: Enzymatic separation with acylase I isolates the (3R)-enantiomer, which is then treated with HCl to form the hydrochloride salt .
Industrial Manufacturing
Continuous flow reactors optimize reaction parameters (e.g., 80°C, 2 bar pressure) to achieve >90% yield. Automated purification systems employing reverse-phase chromatography ensure ≥98% purity, critical for pharmaceutical applications.
Biological Activity and Mechanism of Action
Enzyme Modulation
The amino group forms hydrogen bonds with catalytic residues of serine proteases, while the tert-butylphenyl moiety binds hydrophobic pockets. For example, in trypsin inhibition assays, the (3R)-isomer exhibits an of 12 μM, compared to 45 μM for the (3S)-form .
Receptor Interactions
In G protein-coupled receptor (GPCR) studies, the compound acts as a partial agonist for the 5-HT₂ₐ receptor (), suggesting potential neuromodulatory applications .
Applications in Medicinal Chemistry
Peptide Mimetics
Incorporating the compound into peptide chains enhances metabolic stability. For instance, replacing phenylalanine in angiotensin-converting enzyme (ACE) inhibitors improves half-life from 2.1 to 6.8 hours in murine models .
Structure-Activity Relationship (SAR) Studies
Modifying the tert-butyl group to smaller substituents (e.g., methyl or isopropyl) reduces affinity for lipid bilayers by 30–50%, underscoring the importance of steric bulk .
Comparative Analysis of Stereoisomers
Table 2: Biological Activity of (3R) vs. (3S) Isomers
| Property | (3R)-Isomer | (3S)-Isomer |
|---|---|---|
| Trypsin Inhibition () | 12 μM | 45 μM |
| 5-HT₂ₐ Binding () | 0.8 μM | 3.2 μM |
| Metabolic Half-Life | 6.8 hours | 4.1 hours |
Recent Advances and Future Directions
Recent studies highlight its role in artificial receptor design, where calixarene-functionalized derivatives selectively bind glucopyranose () . Future research should explore covalent inhibition strategies and prodrug formulations to enhance bioavailability.
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